Hypoxanthine-13C5,15N4

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

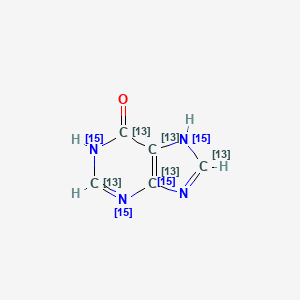

C5H4N4O |

|---|---|

分子量 |

145.049 g/mol |

IUPAC名 |

1,7-dihydropurin-6-one |

InChI |

InChI=1S/C5H4N4O/c10-5-3-4(7-1-6-3)8-2-9-5/h1-2H,(H2,6,7,8,9,10)/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1 |

InChIキー |

FDGQSTZJBFJUBT-RIQGLZQJSA-N |

異性体SMILES |

[13CH]1=[15N][13C]2=[13C]([15NH]1)[13C](=O)[15NH][13CH]=[15N]2 |

正規SMILES |

C1=NC2=C(N1)C(=O)NC=N2 |

製品の起源 |

United States |

Foundational & Exploratory

Hypoxanthine-¹³C₅,¹⁵N₄: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Hypoxanthine-¹³C₅,¹⁵N₄ is a stable isotope-labeled derivative of hypoxanthine (B114508), a naturally occurring purine (B94841). This isotopically enriched compound serves as a critical tool in advanced biomedical and pharmaceutical research. Its primary applications lie in its use as an internal standard for highly accurate quantitative analysis and as a tracer for metabolic flux studies. This guide provides a comprehensive overview of its properties, applications, and the experimental methodologies for its use.

Hypoxanthine is a purine derivative that plays a central role in nucleic acid synthesis and energy metabolism. It can be formed from the deamination of adenine (B156593) and is a key intermediate in the purine degradation pathway, where it is converted to xanthine (B1682287) and subsequently to uric acid.[1][2] The labeled version, Hypoxanthine-¹³C₅,¹⁵N₄, contains five carbon-13 (¹³C) atoms and four nitrogen-15 (B135050) (¹⁵N) atoms, which gives it a distinct mass signature compared to its endogenous counterpart. This property is leveraged in mass spectrometry-based analytical techniques.[3][4]

Core Properties and Specifications

Quantitative data for Hypoxanthine-¹³C₅,¹⁵N₄ is crucial for its effective use in experimental settings. Below is a summary of its key properties, compiled from supplier specifications and general chemical data for hypoxanthine.

| Property | Value | Source |

| Chemical Formula | ¹³C₅H₄¹⁵N₄O | [3] |

| Molecular Weight | 145.08 g/mol | Calculated |

| Isotopic Purity (¹³C) | 99% | [3] |

| Isotopic Purity (¹⁵N) | 98% | [3] |

| Appearance | White to off-white solid | General |

| Solubility | Soluble in aqueous solutions | General |

| Storage Conditions | Store at -20°C to -80°C, protect from light | [4] |

Applications in Research

The unique properties of Hypoxanthine-¹³C₅,¹⁵N₄ make it an invaluable tool in several research domains:

-

Metabolomics and Metabolic Flux Analysis: As a tracer, it allows researchers to follow the metabolic fate of hypoxanthine through various biochemical pathways, providing insights into cellular metabolism under different physiological or pathological conditions.[5]

-

Pharmacokinetic Studies: In drug development, stable isotope-labeled compounds are used to differentiate between the administered drug and its metabolites from endogenous compounds.

-

Quantitative Bioanalysis: It serves as an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) assays, enabling precise quantification of endogenous hypoxanthine in biological matrices like plasma, serum, and urine.[4]

Signaling and Metabolic Pathways

Hypoxanthine is a key node in purine metabolism. Understanding its metabolic fate is essential for interpreting data from tracer studies using Hypoxanthine-¹³C₅,¹⁵N₄.

Caption: Metabolic fate of hypoxanthine in purine salvage and degradation pathways.

Experimental Protocols

Use as an Internal Standard for LC-MS/MS Quantification of Hypoxanthine

This protocol provides a general framework for using Hypoxanthine-¹³C₅,¹⁵N₄ as an internal standard for the quantification of endogenous hypoxanthine in biological samples.

a. Materials and Reagents:

-

Hypoxanthine-¹³C₅,¹⁵N₄

-

LC-MS grade water, acetonitrile, and formic acid

-

Biological matrix (e.g., plasma, urine)

-

Protein precipitation solvent (e.g., methanol (B129727) or acetonitrile)

b. Preparation of Stock and Working Solutions:

-

Prepare a stock solution of Hypoxanthine-¹³C₅,¹⁵N₄ (e.g., 1 mg/mL) in a suitable solvent (e.g., water or methanol).

-

Prepare a working internal standard solution by diluting the stock solution to a final concentration appropriate for the expected levels of endogenous hypoxanthine (e.g., 1 µg/mL).

c. Sample Preparation:

-

Thaw biological samples on ice.

-

To 50 µL of sample, add 10 µL of the internal standard working solution.

-

Add 200 µL of cold protein precipitation solvent (e.g., acetonitrile).

-

Vortex for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.

d. LC-MS/MS Analysis:

-

LC Column: A HILIC or reversed-phase C18 column suitable for polar analytes.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient to separate hypoxanthine from other matrix components.

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

-

MRM Transitions:

-

Hypoxanthine (unlabeled): Monitor the transition from the precursor ion (m/z) to a specific product ion.

-

Hypoxanthine-¹³C₅,¹⁵N₄ (labeled): Monitor the transition from the precursor ion (m/z) to a corresponding product ion.

-

e. Data Analysis:

-

Calculate the peak area ratio of the endogenous hypoxanthine to the Hypoxanthine-¹³C₅,¹⁵N₄ internal standard.

-

Quantify the concentration of endogenous hypoxanthine using a calibration curve prepared with known concentrations of unlabeled hypoxanthine and a fixed concentration of the internal standard.

Caption: Workflow for quantitative analysis using an internal standard.

Metabolic Flux Analysis using ¹³C₅-Hypoxanthine Tracer

This protocol is adapted from a study investigating purine metabolism and provides a methodology for tracing the metabolic fate of hypoxanthine.[5]

a. Cell Culture and Labeling:

-

Culture cells (e.g., hepatocytes) in a suitable medium.

-

Replace the standard medium with a medium containing a known concentration of ¹³C₅-Hypoxanthine (as a proxy for Hypoxanthine-¹³C₅,¹⁵N₄). The exact concentration will depend on the experimental goals.

-

Incubate the cells for a defined period (e.g., 4 hours) to allow for the uptake and metabolism of the labeled hypoxanthine.

b. Metabolite Extraction:

-

After incubation, rapidly wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Quench metabolism and extract metabolites by adding a cold extraction solvent (e.g., 80% methanol).

-

Scrape the cells and collect the cell lysate.

-

Centrifuge to pellet cell debris.

-

Collect the supernatant containing the metabolites.

c. LC-MS/MS Analysis:

-

Analyze the extracted metabolites using LC-MS/MS.

-

The LC and MS conditions should be optimized to separate and detect various purine metabolites (e.g., hypoxanthine, xanthine, uric acid, inosine monophosphate).

-

Monitor for the unlabeled (M+0) and labeled (M+5 for ¹³C₅) versions of each metabolite.

d. Data Analysis:

-

Determine the fractional labeling of each metabolite by calculating the ratio of the labeled peak area to the total peak area (labeled + unlabeled).

-

Use this information to calculate the metabolic flux through the different pathways involving hypoxanthine.

Caption: Experimental workflow for metabolic flux analysis.

Conclusion

Hypoxanthine-¹³C₅,¹⁵N₄ is a powerful and versatile tool for researchers in the life sciences. Its use as an internal standard ensures the accuracy and reliability of quantitative measurements of hypoxanthine, while its application as a metabolic tracer provides deep insights into the dynamics of purine metabolism. The detailed protocols and structured data presented in this guide are intended to facilitate the successful implementation of this valuable research compound in a variety of experimental settings.

References

A Technical Guide to the Physical and Chemical Properties of Hypoxanthine-13C5,15N4

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hypoxanthine-13C5,15N4 is a stable isotope-labeled derivative of hypoxanthine (B114508), a naturally occurring purine (B94841) base. As a critical intermediate in purine metabolism, hypoxanthine plays a fundamental role in the synthesis of nucleic acids and cellular energy transfer. The incorporation of five Carbon-13 (¹³C) and four Nitrogen-15 (¹⁵N) isotopes makes this compound an invaluable tool in metabolic research, particularly in tracer studies and as an internal standard for quantitative analysis by mass spectrometry and NMR spectroscopy. This guide provides an in-depth overview of its core physical and chemical properties, detailed experimental protocols for its analysis, and a visualization of its central role in metabolic pathways.

Core Physical and Chemical Properties

The physical and chemical characteristics of this compound are summarized below. Data for its unlabeled counterpart, hypoxanthine, are also provided for comparative purposes.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Chemical Formula | ¹³C₅H₄¹⁵N₄O | [1] |

| Molecular Weight | 145.08 g/mol | Calculated |

| Appearance | White to light yellow solid | [1] |

| CAS Number | 1987883-25-9 | [1] |

| Storage | Store at -20°C to -80°C, protect from light. Stock solutions are stable for up to 6 months at -80°C and 1 month at -20°C. | [1] |

Table 2: Physical and Chemical Properties of Unlabeled Hypoxanthine

| Property | Value | Source |

| Chemical Formula | C₅H₄N₄O | [2] |

| Molecular Weight | 136.11 g/mol | [2] |

| Melting Point | 150 °C (decomposes) | [3] |

| Solubility | Sparingly soluble in water (0.7 g/L at 23°C). Soluble in DMSO (~30 mg/mL) and dimethyl formamide (B127407) (~20 mg/mL). | [2][3][4] |

| Appearance | White crystalline powder | [2] |

| CAS Number | 68-94-0 | [2] |

Spectral Data

Spectral analysis is crucial for the identification and quantification of this compound. Below are the key spectral data for unlabeled hypoxanthine. The presence of ¹³C and ¹⁵N isotopes in the labeled compound will result in characteristic splitting patterns and shifts in the NMR and mass spectra, respectively.

Table 3: NMR Spectral Data for Unlabeled Hypoxanthine

| Nucleus | Solvent | Chemical Shift (ppm) | Multiplicity |

| ¹H NMR | DMSO-d₆ | 7.99, 8.14, 12.25, 13.37 | s, s, s (br), s (br) |

| ¹³C NMR | DMSO-d₆ | 119.95, 140.86, 145.39, 153.92, 156.13 |

Source:[1]

Experimental Protocols

The use of this compound as an internal standard is fundamental for accurate quantification in complex biological matrices. The following are detailed methodologies for key analytical techniques.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantitative Analysis

This protocol outlines a general procedure for the quantification of hypoxanthine in biological samples, such as plasma or urine, using this compound as an internal standard.

1. Sample Preparation:

-

To 100 µL of plasma or urine, add 10 µL of a known concentration of this compound solution (e.g., 1 µg/mL in methanol).

-

Precipitate proteins by adding 300 µL of cold acetonitrile.

-

Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

2. Chromatographic Conditions:

-

Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is commonly used.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A typical gradient would start at 2% B, increasing to 95% B over 5-7 minutes, holding for 2 minutes, and then re-equilibrating at 2% B for 3 minutes.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

3. Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Hypoxanthine: Precursor ion (m/z) 137.1 → Product ion (m/z) 119.1

-

This compound: Precursor ion (m/z) 146.1 → Product ion (m/z) 124.1

-

-

Instrument Parameters: Optimize parameters such as capillary voltage, cone voltage, and collision energy for maximum sensitivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Quantitative Analysis

NMR spectroscopy can be used for structural confirmation and quantification.

1. Sample Preparation:

-

Dissolve a precisely weighed amount of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O with a pH buffer).

-

For quantitative NMR (qNMR), add a known amount of a certified internal standard (e.g., maleic acid).

2. NMR Acquisition Parameters (¹H NMR):

-

Spectrometer: 400 MHz or higher field strength.

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

-

Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest to ensure full relaxation for accurate integration.

-

Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 16-64 scans).

-

Temperature: Maintain a constant temperature (e.g., 298 K).

3. Data Processing and Analysis:

-

Apply Fourier transformation, phase correction, and baseline correction.

-

Integrate the signals corresponding to hypoxanthine and the internal standard.

-

The concentration of hypoxanthine can be calculated using the ratio of the integrals and the known concentration of the internal standard.

Signaling and Metabolic Pathways

Hypoxanthine is a central node in purine metabolism, connecting the de novo synthesis, salvage, and degradation pathways. Understanding these pathways is crucial for researchers in drug development and metabolic diseases.

Caption: Purine Metabolism Pathway Highlighting Hypoxanthine's Central Role.

This diagram illustrates the major pathways of purine metabolism. The de novo pathway synthesizes purines from simpler precursors, leading to the formation of inosine monophosphate (IMP). The salvage pathway, a crucial recycling route, utilizes enzymes like hypoxanthine-guanine phosphoribosyltransferase (HGPRT) to convert hypoxanthine and guanine back into their respective nucleotides. The degradation pathway catabolizes purines, with hypoxanthine being oxidized to xanthine and then to uric acid by xanthine oxidase. This compound serves as a tracer and internal standard to study the flux and kinetics of these interconnected pathways.

Conclusion

This compound is an essential tool for researchers in the fields of metabolomics, drug development, and clinical diagnostics. Its well-defined physical and chemical properties, coupled with its utility as an internal standard, enable precise and accurate quantification of hypoxanthine in various biological matrices. The provided experimental protocols and the visualization of its metabolic context offer a solid foundation for its application in advanced research settings. The continued use of such stable isotope-labeled standards will undoubtedly contribute to a deeper understanding of purine metabolism and its role in health and disease.

References

In-Depth Technical Guide to Hypoxanthine-13C5,15N4: Molecular Characteristics and Analytical Protocols

This technical guide provides a comprehensive overview of the molecular structure and weight of the isotopically labeled purine (B94841) derivative, Hypoxanthine-13C5,15N4. It is intended for researchers, scientists, and professionals in drug development who utilize stable isotope-labeled compounds for quantitative analysis and metabolic studies. This document details the physicochemical properties of both labeled and unlabeled hypoxanthine (B114508) and provides in-depth experimental protocols for their analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Core Data Presentation

The quantitative data for unlabeled hypoxanthine and its fully labeled counterpart, this compound, are summarized in the table below for straightforward comparison.

| Property | Hypoxanthine (Unlabeled) | This compound (Labeled) |

| Molecular Formula | C₅H₄N₄O | ¹³C₅H₄¹⁵N₄O |

| Molecular Weight | 136.11 g/mol [1] | 145.05 g/mol |

| Monoisotopic Mass | 136.0385 u | 145.0232 u |

| CAS Number | 68-94-0 | 1987883-25-9 |

Molecular Structure

Hypoxanthine is a naturally occurring purine derivative.[2] Structurally, it is a purine ring with an oxo group at the C6 position. The diagram below illustrates the molecular structure of this compound, indicating the positions of the carbon-13 and nitrogen-15 (B135050) isotopes.

Experimental Protocols

Detailed methodologies for the analysis of hypoxanthine and its isotopically labeled forms are crucial for obtaining accurate and reproducible results. The following sections provide comprehensive protocols for LC-MS/MS and NMR spectroscopy.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

LC-MS/MS is a highly sensitive and specific method for the quantification of metabolites, including hypoxanthine, in complex biological matrices. The use of a stable isotope-labeled internal standard, such as this compound, is essential for accurate quantification by correcting for matrix effects and variations in sample preparation and instrument response.

1. Sample Preparation (from cell culture)

-

Quenching: Rapidly arrest cellular metabolism by adding ice-cold methanol (B129727) (-80°C) to the cell culture plate.

-

Extraction: Scrape the cells in the cold methanol and transfer the cell suspension to a microcentrifuge tube.

-

Homogenization: Subject the cell suspension to probe sonication or bead beating to ensure complete cell lysis and extraction of intracellular metabolites.

-

Protein Precipitation: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet proteins and cell debris.

-

Supernatant Collection: Carefully collect the supernatant containing the metabolites for LC-MS/MS analysis.

2. LC-MS/MS Analysis

-

Chromatographic Separation:

-

Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is recommended for the retention of polar compounds like hypoxanthine.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A gradient elution from high to low organic content is typically used. For example, starting at 95% B, holding for 1 minute, then decreasing to 5% B over 5 minutes, holding for 2 minutes, and then returning to initial conditions for re-equilibration.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Column Temperature: 40°C.

-

-

Mass Spectrometry Detection:

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for both unlabeled hypoxanthine and the labeled internal standard.

-

Hypoxanthine: m/z 137.1 → 119.1

-

This compound: m/z 146.1 → 127.1

-

-

Instrument Parameters: Optimize declustering potential, collision energy, and other source parameters for maximum signal intensity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

NMR spectroscopy is a powerful technique for the structural elucidation and quantification of metabolites. The use of 13C and 15N labeling significantly enhances the sensitivity and resolution of NMR experiments.

1. Sample Preparation

-

Extraction: Perform a metabolite extraction from the biological sample as described in the LC-MS/MS protocol.

-

Drying and Reconstitution: Lyophilize the metabolite extract to dryness and reconstitute in a suitable deuterated solvent (e.g., D₂O with a known concentration of a reference standard like DSS or TSP).

-

pH Adjustment: Adjust the pH of the sample to a consistent value (e.g., pH 7.0) to ensure reproducible chemical shifts.

2. NMR Data Acquisition

-

Spectrometer: A high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe is recommended for optimal sensitivity and resolution.

-

1D ¹H NMR: Acquire a standard 1D proton spectrum with water suppression (e.g., using presaturation or a WATERGATE sequence) to obtain an overview of the metabolite profile.

-

2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This is a key experiment for analyzing ¹³C-labeled compounds. It provides correlations between protons and their directly attached carbons, resulting in a highly resolved spectrum where each peak corresponds to a specific C-H bond.

-

Parameters: Optimize the ¹JCH coupling constant (typically ~145 Hz for sp² carbons) and the spectral widths in both dimensions to cover the expected chemical shift ranges.

-

-

2D ¹H-¹⁵N HSQC: This experiment is used to observe correlations between protons and their directly attached nitrogens in ¹⁵N-labeled molecules.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the analysis of this compound using LC-MS/MS.

References

Technical Guide to the Isotopic Purity of Hypoxanthine-¹³C₅,¹⁵N₄

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hypoxanthine-¹³C₅,¹⁵N₄ is a stable isotope-labeled derivative of the naturally occurring purine (B94841), hypoxanthine (B114508). This labeled compound has become an indispensable tool in various fields of scientific research, particularly in metabolomics, pharmacokinetic studies, and as an internal standard for quantitative mass spectrometry. Its known isotopic enrichment allows for precise and accurate quantification of its unlabeled counterpart in complex biological matrices. This guide provides an in-depth overview of the technical aspects of Hypoxanthine-¹³C₅,¹⁵N₄, with a focus on its isotopic purity, the analytical methods for its determination, and its role in biochemical pathways.

Hypoxanthine is a key intermediate in the purine salvage pathway, a critical metabolic route for the synthesis of nucleotides.[1] The salvage pathway recycles purine bases from the degradation of nucleic acids, which is energetically more efficient than de novo synthesis.[2] The central enzyme in this pathway is Hypoxanthine-guanine phosphoribosyltransferase (HGPRT), which catalyzes the conversion of hypoxanthine and guanine (B1146940) to their respective mononucleotides, inosine (B1671953) monophosphate (IMP) and guanosine (B1672433) monophosphate (GMP).[3]

Quantitative Data

The isotopic purity of commercially available Hypoxanthine-¹³C₅,¹⁵N₄ is typically high, ensuring its utility as an internal standard. The following table summarizes the key quantitative data for this compound.

| Property | Value | Source |

| Chemical Formula | ¹³C₅H₄¹⁵N₄O | N/A |

| Molecular Weight (Monoisotopic) | 145.04 g/mol | Calculated |

| ¹³C Isotopic Enrichment | ≥ 99% | Commercial Suppliers |

| ¹⁵N Isotopic Enrichment | ≥ 98% | Commercial Suppliers |

Experimental Protocols

The determination of the isotopic purity of Hypoxanthine-¹³C₅,¹⁵N₄ is primarily achieved through two powerful analytical techniques: Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Isotopic Purity Determination by LC-MS/MS

This protocol outlines a general method for the quantitative analysis of hypoxanthine using Hypoxanthine-¹³C₅,¹⁵N₄ as an internal standard, which also serves to confirm the isotopic purity of the standard itself.

1. Sample Preparation (from Plasma)

-

To 100 µL of plasma, add 10 µL of a known concentration of Hypoxanthine-¹³C₅,¹⁵N₄ solution in a methanol (B129727)/water (50/50 v/v) mixture.

-

Vortex the mixture.

-

Add 200 µL of methanol containing 0.1% formic acid to precipitate proteins.

-

Vortex for 15 seconds and then centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and dilute 1:4 with water containing 0.1% formic acid before injection into the LC-MS/MS system.

2. LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable for the separation of purines.

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient: A typical gradient would start at a low percentage of Mobile Phase B, increasing linearly over several minutes to elute hypoxanthine.

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

-

Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

-

Hypoxanthine (unlabeled): Precursor ion (Q1) m/z 137.0 -> Product ion (Q3) m/z 119.0

-

Hypoxanthine-¹³C₅,¹⁵N₄: Precursor ion (Q1) m/z 146.0 -> Product ion (Q3) m/z (to be determined by infusion of the standard, expected around m/z 124-126)

-

-

Collision Energy and other MS parameters: These should be optimized for the specific instrument and compound.

-

3. Data Analysis

The isotopic purity is assessed by analyzing the mass spectrum of the Hypoxanthine-¹³C₅,¹⁵N₄ standard. The relative abundance of the ion at m/z 146.0 compared to any signal at m/z 137.0 (the mass of the unlabeled hypoxanthine) will indicate the isotopic enrichment.

Isotopic Enrichment Determination by NMR Spectroscopy

NMR spectroscopy, particularly ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC), can provide detailed information about the position and extent of isotopic labeling.

1. Sample Preparation

-

Dissolve an accurately weighed amount of Hypoxanthine-¹³C₅,¹⁵N₄ in a suitable deuterated solvent, such as DMSO-d₆.

-

Transfer the solution to an NMR tube.

2. NMR Analysis

-

Instrument: A high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe is recommended for optimal sensitivity and resolution.

-

Experiment: A standard ¹H-¹³C HSQC experiment is performed.

-

Key Parameters:

-

Pulse Sequence: A gradient-enhanced HSQC pulse sequence (e.g., hsqcetgpsisp on Bruker instruments).

-

Acquisition Parameters: The spectral widths in both the ¹H and ¹³C dimensions should be set to encompass all expected signals. The number of scans will depend on the sample concentration.

-

¹J(CH) Coupling Constant: Set to an average value for aromatic C-H bonds (e.g., 145 Hz).

-

3. Data Analysis

The resulting 2D HSQC spectrum will show correlations between ¹H and ¹³C nuclei that are directly bonded. The presence and intensity of cross-peaks will confirm the ¹³C labeling at specific positions in the molecule. The isotopic enrichment can be estimated by comparing the integrals of the signals from the labeled compound to those of a known concentration of an unlabeled standard.

Visualizations

Purine Salvage Pathway

The following diagram illustrates the central role of hypoxanthine in the purine salvage pathway.

Caption: The role of Hypoxanthine in the Purine Salvage Pathway.

Experimental Workflow for Isotopic Purity Analysis

This diagram outlines the general workflow for determining the isotopic purity of Hypoxanthine-¹³C₅,¹⁵N₄ using LC-MS/MS.

Caption: LC-MS/MS workflow for isotopic purity determination.

References

A Technical Guide to the Synthesis and Manufacturing of Hypoxanthine-¹³C₅,¹⁵N₄

For Researchers, Scientists, and Drug Development Professionals

Quantitative Data Summary

The following table summarizes the hypothetical quantitative data for the proposed synthesis of Hypoxanthine-¹³C₅,¹⁵N₄. These values are illustrative and represent realistic targets for a well-optimized process.

| Step | Reaction | Starting Material | Product | Molecular Weight ( g/mol ) | Hypothetical Yield (%) | Purity (%) | Isotopic Enrichment (%) |

| 1 | Synthesis of ¹³C-Malononitrile | ¹³C₂-Cyanoacetic acid | ¹³C-Malononitrile | 69.04 | 85 | >98 | >99 |

| 2 | Synthesis of ¹³C,¹⁵N-Labeled 2,4,5,6-Tetraaminopyrimidine Sulfate (B86663) | ¹³C-Malononitrile | ¹³C,¹⁵N-Tetraaminopyrimidine | 148.11 | 75 | >97 | >99 |

| 3 | Cyclization to form Hypoxanthine-¹³C₅,¹⁵N₄ | ¹³C,¹⁵N-Tetraaminopyrimidine | Hypoxanthine-¹³C₅,¹⁵N₄ | 145.08 | 60 | >99 | >99 |

Proposed Synthesis Pathway

The synthesis of Hypoxanthine-¹³C₅,¹⁵N₄ can be envisioned as a three-step process, commencing with commercially available, isotopically labeled starting materials and culminating in the formation of the target molecule.

Experimental Protocols

The following are detailed experimental protocols for the proposed synthesis of Hypoxanthine-¹³C₅,¹⁵N₄.

Step 1: Synthesis of ¹³C-Malononitrile

This step involves the conversion of ¹³C₂-Cyanoacetic acid to ¹³C-Malononitrile.

Materials:

-

¹³C₂-Cyanoacetic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous Toluene

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a dropping funnel, suspend ¹³C₂-Cyanoacetic acid in anhydrous toluene.

-

Add a catalytic amount of pyridine to the suspension.

-

Slowly add thionyl chloride dropwise to the reaction mixture at room temperature.

-

After the addition is complete, heat the mixture to reflux for 4 hours.

-

Cool the reaction mixture to room temperature and carefully quench with water.

-

Separate the organic layer and extract the aqueous layer with toluene.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain crude ¹³C-Malononitrile.

-

Purify the product by vacuum distillation.

Step 2: Synthesis of ¹³C,¹⁵N-Labeled 2,4,5,6-Tetraaminopyrimidine Sulfate

This step involves the condensation of ¹³C-Malononitrile with Guanidine-¹⁵N₃ hydrochloride.

Materials:

-

¹³C-Malononitrile

-

Guanidine-¹⁵N₃ hydrochloride

-

Sodium ethoxide (NaOEt)

-

Absolute ethanol (B145695)

Procedure:

-

In a round-bottom flask, dissolve sodium ethoxide in absolute ethanol under an inert atmosphere.

-

To this solution, add Guanidine-¹⁵N₃ hydrochloride and stir for 30 minutes.

-

Add a solution of ¹³C-Malononitrile in absolute ethanol dropwise to the reaction mixture.

-

Heat the mixture to reflux for 6 hours.

-

Cool the reaction to room temperature, and collect the precipitated product by filtration.

-

Wash the solid with cold ethanol and then with diethyl ether.

-

The resulting product is the sulfate salt of ¹³C,¹⁵N-Labeled 2,4,5,6-Tetraaminopyrimidine.

Step 3: Cyclization to form Hypoxanthine-¹³C₅,¹⁵N₄

The final step is the cyclization of the pyrimidine (B1678525) intermediate with a labeled one-carbon source.

Materials:

-

¹³C,¹⁵N-Labeled 2,4,5,6-Tetraaminopyrimidine Sulfate

-

¹³C-Formamidine acetate

-

Formamide

Procedure:

-

In a round-bottom flask, combine ¹³C,¹⁵N-Labeled 2,4,5,6-Tetraaminopyrimidine Sulfate and ¹³C-Formamidine acetate in formamide.

-

Heat the reaction mixture to 180°C for 3 hours.

-

Cool the mixture to room temperature, which should result in the precipitation of the product.

-

Collect the solid by filtration and wash thoroughly with water and then ethanol.

-

Recrystallize the crude product from hot water to obtain pure Hypoxanthine-¹³C₅,¹⁵N₄.

-

The final product should be characterized by High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its identity, purity, and isotopic enrichment.

Experimental Workflow

The overall experimental workflow for the synthesis and quality control of Hypoxanthine-¹³C₅,¹⁵N₄ is depicted below.

This guide provides a foundational understanding of the synthetic and manufacturing considerations for Hypoxanthine-¹³C₅,¹⁵N₄. Researchers and drug development professionals can use this information as a starting point for the in-house synthesis or for discussions with contract manufacturing organizations. It is imperative to note that all chemical syntheses should be carried out by trained professionals in a controlled laboratory environment with appropriate safety precautions.

A Technical Guide to Hypoxanthine-13C5,15N4: Applications in Research and Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Hypoxanthine-13C5,15N4, a stable isotope-labeled purine (B94841) derivative critical for advancing research in metabolomics, drug development, and the study of various disease states. This document outlines its chemical properties, applications, and detailed experimental methodologies.

Core Compound Specifications

This compound is a non-radioactive, isotopically labeled version of hypoxanthine (B114508), where five carbon atoms are replaced with Carbon-13 (¹³C) and four nitrogen atoms are replaced with Nitrogen-15 (¹⁵N). This labeling results in a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification.

| Property | Value | Source |

| CAS Number | 1987883-25-9 | [1][2][3][4] |

| Molecular Formula | ¹³C₅H₄¹⁵N₄O | [2] |

| Molecular Weight | 145.05 g/mol | [2] |

| Appearance | White to light yellow solid | [1][4] |

| Purity | ≥99.0% | [1][3] |

| Storage | 4°C, protect from light. In solvent, store at -20°C for 3-6 months or -80°C for up to 12 months. | [1][2][4] |

| Primary Application | Internal standard for quantitative analysis by NMR, GC-MS, or LC-MS. | [5] |

Applications in Research and Drug Development

The primary utility of this compound lies in its application as an internal standard in stable isotope dilution assays. This technique allows for the precise and accurate quantification of its unlabeled counterpart, hypoxanthine, in complex biological matrices. Such measurements are crucial in various research areas:

-

Metabolomics and Metabolic Flux Analysis: To accurately trace the metabolic fate of purines and understand the dynamics of cellular metabolism in both healthy and diseased states. Stable isotope tracing is a powerful tool to elucidate metabolic pathways and quantify metabolic fluxes.[6][7]

-

Biomarker Discovery: Hypoxanthine levels are implicated in several pathological conditions, including hypoxia, ischemic stroke, and certain cancers.[1][5][8] Accurate quantification using labeled standards is vital for validating its role as a biomarker.

-

Drug Development: To assess the pharmacokinetic and metabolic profiles of drugs that may interact with or modulate purine metabolism.[5]

The Role of Hypoxanthine in Biological Pathways

Hypoxanthine is a key intermediate in the purine metabolism pathway. It is formed from the deamination of adenine (B156593) and is a substrate for the enzyme xanthine (B1682287) oxidase, which converts it to xanthine and subsequently to uric acid. This pathway is a significant source of reactive oxygen species (ROS).[8] The salvage pathway, involving the enzyme hypoxanthine-guanine phosphoribosyltransferase (HPRT), recycles hypoxanthine back into the nucleotide pool.[9] Dysregulation of this pathway is associated with several diseases, including Lesch-Nyhan syndrome and gout.[9][10]

Caption: Simplified diagram of the purine metabolism pathway highlighting the central role of hypoxanthine.

Experimental Protocols

The use of this compound as an internal standard is central to quantitative mass spectrometry-based methods. Below are generalized protocols for sample preparation and analysis.

General Workflow for Stable Isotope Tracing

A typical experimental workflow for utilizing stable isotope-labeled compounds like this compound involves several key stages, from initial cell culture or in vivo models to data analysis.[6]

Caption: A generalized experimental workflow for stable isotope tracing metabolomics studies.

Sample Preparation for LC-MS/MS Quantification of Hypoxanthine

This protocol is adapted from methodologies for the analysis of purine metabolites in biological fluids.[11][12]

Materials:

-

Biological sample (e.g., plasma, urine, cell lysate)

-

This compound stock solution (concentration to be optimized based on expected endogenous levels)

-

Acetonitrile (ACN), HPLC grade

-

Formic acid (FA), LC-MS grade

-

Microcentrifuge tubes

-

Vortex mixer

-

Centrifuge

Procedure:

-

Sample Thawing: Thaw frozen biological samples on ice.

-

Protein Precipitation & Internal Standard Spiking: For a 50 µL plasma sample, add 150 µL of cold ACN containing a known concentration of this compound. The ACN serves to precipitate proteins.

-

Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and complete protein precipitation.

-

Centrifugation: Centrifuge the samples at a high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube or an HPLC vial for analysis.

-

LC-MS/MS Analysis: Inject the prepared sample into the LC-MS/MS system.

LC-MS/MS Instrumentation and Parameters

The following table provides example parameters for the quantification of hypoxanthine. These parameters should be optimized for the specific instrument and application.

| Parameter | Setting | Reference |

| Chromatography Column | HILIC (Hydrophilic Interaction Liquid Chromatography) | [11][12] |

| Mobile Phase A | Water with 0.1% Formic Acid | [13] |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | [13] |

| Gradient | Optimized for separation of purine metabolites | |

| Flow Rate | 0.2 - 0.4 mL/min | |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | |

| MS/MS Transitions | ||

| Hypoxanthine (unlabeled) | Q1: 137.1 m/z, Q3: 119.1 m/z (example) | |

| This compound | Q1: 146.1 m/z, Q3: 126.1 m/z (example) |

Note: The exact m/z values for the precursor (Q1) and product (Q3) ions should be determined empirically on the mass spectrometer being used.

Conclusion

This compound is an indispensable tool for researchers and scientists in the fields of metabolomics, clinical diagnostics, and drug development. Its use as an internal standard enables the robust and reliable quantification of hypoxanthine, providing critical insights into purine metabolism and its role in health and disease. The methodologies outlined in this guide provide a foundation for the integration of this powerful analytical tool into diverse research applications.

References

- 1. Hypoxanthine is a metabolic biomarker for inducing GSDME-dependent pyroptosis of endothelial cells during ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Increased Generation of Hypoxanthine: How Adaptation of Purine Metabolism Drives Vascular Remodeling in Pulmonary Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. benchchem.com [benchchem.com]

- 7. Stable Isotope Tracing Experiments Using LC-MS | Springer Nature Experiments [experiments.springernature.com]

- 8. 1H-NMR metabolomics analysis identifies hypoxanthine as a novel metastasis-associated metabolite in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Human Metabolome Database: Showing metabocard for Hypoxanthine (HMDB0000157) [hmdb.ca]

- 10. Purinergic signaling in human pluripotent stem cells is regulated by the housekeeping gene encoding hypoxanthine guanine phosphoribosyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. Development of quantitative assay for simultaneous measurement of purine metabolites and creatinine in biobanked urine by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

The Role of Hypoxanthine-¹³C₅,¹⁵N₄ in Unraveling Purine Metabolism: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Purine (B94841) metabolism, a fundamental cellular process, is intricately linked to cell proliferation, energy homeostasis, and signaling. Dysregulation of this network is implicated in a range of pathologies, including cancer, gout, and immunodeficiencies. Stable isotope tracing has emerged as a powerful technique to dissect the complexities of metabolic pathways, and the use of isotopically labeled hypoxanthine (B114508) provides a precise lens through which to investigate the purine salvage pathway. This technical guide focuses on the application of Hypoxanthine-¹³C₅,¹⁵N₄, a dual-labeled tracer, in purine metabolism studies. By incorporating both heavy carbon and nitrogen isotopes, this molecule offers unique advantages for tracking the fate of the purine ring structure through various enzymatic transformations. This guide will provide an in-depth overview of the underlying principles, detailed experimental protocols, quantitative data analysis, and visualization of the purine salvage pathway.

Core Principles: De Novo Synthesis vs. The Salvage Pathway

Cells can acquire purine nucleotides through two primary routes: the energy-intensive de novo synthesis pathway and the more energy-efficient salavage pathway.

-

De Novo Synthesis: This pathway builds the purine ring from simpler precursors like amino acids (glycine, glutamine, aspartate), bicarbonate, and formate. It is particularly active in rapidly proliferating cells.

-

Salvage Pathway: This pathway recycles pre-existing purine bases (adenine, guanine, and hypoxanthine) and nucleosides from the diet or from the breakdown of nucleic acids. Hypoxanthine is a key substrate for this pathway, where it is converted back into inosine (B1671953) monophosphate (IMP), a central precursor for both adenosine (B11128) monophosphate (AMP) and guanosine (B1672433) monophosphate (GMP).

Hypoxanthine-¹³C₅,¹⁵N₄ is specifically designed to trace the flux through the purine salvage pathway. When cells are supplied with this labeled hypoxanthine, the ¹³C and ¹⁵N atoms are incorporated into the purine ring of downstream metabolites. By using mass spectrometry to detect the mass shift in these metabolites, researchers can quantify the contribution of the salvage pathway to the total purine nucleotide pool.

Advantages of Dual ¹³C and ¹⁵N Labeling

The use of a dual-labeled tracer like Hypoxanthine-¹³C₅,¹⁵N₄ offers several advantages over single-labeled counterparts:

-

Comprehensive Tracking: Since both carbon and nitrogen atoms are labeled, it allows for a more complete tracking of the purine ring's integrity as it is metabolized. This can help to identify any potential rearrangements or partial degradation of the purine structure.

-

Increased Mass Shift: The combination of five ¹³C and four ¹⁵N atoms results in a significant mass shift (+9 Da) in the resulting metabolites. This large mass shift provides a clear and unambiguous signal in mass spectrometry analysis, easily distinguishing it from the naturally abundant isotopes and improving the signal-to-noise ratio.[1]

-

Reduced Ambiguity: In complex biological samples, the higher mass shift helps to move the labeled peaks further away from the unlabeled (M+0) peak, reducing the potential for spectral overlap with other metabolites or isotopic peaks from the natural abundance of ¹³C.

-

Flux Analysis: For more advanced metabolic flux analysis, the distinct labeling pattern from a dual-labeled substrate can provide additional constraints on metabolic models, leading to more accurate flux estimations.[2]

Data Presentation: Quantitative Insights into Purine Metabolism

The use of labeled hypoxanthine allows for the quantification of the salvage pathway's contribution to the purine nucleotide pool under different cellular conditions. A common experimental approach involves comparing cells grown in purine-rich versus purine-depleted media. In purine-rich conditions, cells tend to rely more on the salvage pathway, while purine depletion upregulates the de novo synthesis pathway.

Below are tables summarizing representative quantitative data from studies on HeLa cells, illustrating the impact of purine availability on metabolite concentrations and pathway activity.

Table 1: Relative Abundance of Intracellular Purines in HeLa Cells [3]

| Metabolite | Purine-Depleted Medium (Relative Abundance) | Purine-Rich Medium (Relative Abundance) | Fold Change (Depleted/Rich) |

| IMP | High | Low | ~2.8-fold increase[4][5] |

| AMP | Slightly Higher | Baseline | ~1.2-fold increase |

| GMP | Slightly Higher | Baseline | ~1.1-fold increase |

| Adenosine | Higher | Baseline | Increased |

| Guanosine | Higher | Baseline | Increased |

| Inosine | Higher | Baseline | Increased |

| Hypoxanthine | Lower | Baseline | Decreased |

Data is presented as relative abundance, with "Baseline" representing the levels in purine-rich medium. The fold change for IMP is a significant and consistent finding in purine-depleted conditions, indicating an upregulation of de novo synthesis. The decrease in hypoxanthine in purine-depleted cells suggests its consumption by the salvage pathway.[5]

Table 2: Isotopic Enrichment of Purine Nucleotides from Labeled Precursors

| Labeled Precursor | Downstream Metabolite | Condition | Isotopic Enrichment (%) |

| [¹⁵N₄]Hypoxanthine | AMP/GMP | Purine-Rich | High |

| [¹⁵N₄]Hypoxanthine | AMP/GMP | Purine-Depleted | Low |

| [¹⁵N]Glycine | IMP | Purine-Depleted | Increased incorporation rate (~50% higher)[4] |

| [¹⁵N]Glycine | AMP | Purine-Depleted | Increased incorporation rate (~70% higher)[4] |

| [¹⁵N]Glycine | GMP | Purine-Depleted | Increased incorporation rate (~20% higher)[4] |

This table illustrates the differential activity of the de novo and salvage pathways. In purine-rich media, there is high incorporation from labeled hypoxanthine, indicating active salvage. Conversely, in purine-depleted media, the incorporation from labeled glycine (B1666218) (a de novo precursor) is significantly increased.

Experimental Protocols

The following sections provide detailed methodologies for conducting a stable isotope tracing experiment using Hypoxanthine-¹³C₅,¹⁵N₄.

Protocol 1: Cell Culture and Labeling

This protocol is adapted for adherent cell lines such as HeLa cells.

Materials:

-

HeLa cells (or other cell line of interest)

-

Standard cell culture medium (e.g., DMEM)

-

Fetal Bovine Serum (FBS)

-

Dialyzed Fetal Bovine Serum (dFBS)

-

Hypoxanthine-¹³C₅,¹⁵N₄

-

Phosphate-Buffered Saline (PBS)

-

6-well cell culture plates

-

Sterile water or DMSO for dissolving the tracer

Procedure:

-

Cell Seeding: Seed HeLa cells in 6-well plates at a density that will result in ~70-80% confluency at the time of labeling.

-

Preparation of Labeling Media:

-

Purine-Rich Medium: Standard DMEM supplemented with 10% FBS.

-

Purine-Depleted Medium: Prepare DMEM using dialyzed FBS (dFBS) to remove endogenous purines.

-

Tracer Stock Solution: Dissolve Hypoxanthine-¹³C₅,¹⁵N₄ in sterile water or DMSO to create a concentrated stock solution (e.g., 10 mM).

-

Final Labeling Medium: Spike the purine-rich or purine-depleted medium with the Hypoxanthine-¹³C₅,¹⁵N₄ stock solution to a final concentration typically in the range of 10-100 µM. The optimal concentration should be determined empirically for the specific cell line and experimental conditions.

-

-

Labeling:

-

Aspirate the standard growth medium from the cells.

-

Wash the cells once with sterile PBS.

-

Add the prepared labeling medium to the cells.

-

Incubate the cells for a specific duration. The incubation time can range from a few hours to 24 hours, depending on the turnover rate of the purine pool in the cell line. A time-course experiment is recommended to determine the optimal labeling time. For purine salvage, significant incorporation can often be observed within 4-12 hours.[6]

-

-

Quenching and Cell Harvesting:

-

At the end of the incubation period, rapidly aspirate the labeling medium.

-

Wash the cells with ice-cold PBS to remove any remaining extracellular tracer.

-

Quench metabolism by adding a cold extraction solvent, typically 80% methanol (B129727), pre-chilled to -80°C.

-

Scrape the cells in the cold methanol and transfer the cell lysate to a microcentrifuge tube.

-

Protocol 2: Metabolite Extraction

Materials:

-

Cell lysate in 80% methanol (from Protocol 1)

-

Chloroform (B151607), pre-chilled

-

Water (LC-MS grade), pre-chilled

-

Centrifuge capable of 4°C and high-speed centrifugation

-

Vacuum concentrator or nitrogen evaporator

Procedure:

-

Phase Separation:

-

To the methanol cell lysate, add an equal volume of ice-cold chloroform and a slightly smaller volume of ice-cold water (e.g., for 1 mL of lysate, add 1 mL of chloroform and 0.9 mL of water).

-

Vortex the mixture vigorously for 1 minute.

-

Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to separate the polar (aqueous/methanol) and non-polar (chloroform) phases.

-

-

Collection of Polar Metabolites:

-

The upper aqueous layer contains the polar metabolites, including the purine nucleotides. Carefully collect this layer without disturbing the protein interface.

-

-

Drying:

-

Dry the collected aqueous phase using a vacuum concentrator or a stream of nitrogen.

-

-

Reconstitution:

-

Reconstitute the dried metabolite extract in a suitable solvent for LC-MS analysis, such as a mixture of water and acetonitrile (B52724).

-

Protocol 3: LC-MS/MS Analysis

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

-

Triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)

LC Method:

-

Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is typically used for the separation of polar purine metabolites.

-

Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or ammonium formate) is commonly employed.

-

Flow Rate: Dependent on the column dimensions, typically in the range of 200-400 µL/min.

-

Injection Volume: 5-10 µL of the reconstituted metabolite extract.

MS/MS Method:

-

Ionization Mode: Electrospray ionization (ESI) in positive ion mode is generally used for the detection of purine bases and nucleosides.

-

Data Acquisition: Use Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer for targeted quantification of specific labeled and unlabeled purines. For untargeted analysis, use a high-resolution mass spectrometer to perform full scan MS to identify all labeled species.

-

MRM Transitions: Specific precursor-to-product ion transitions need to be optimized for each purine metabolite. For Hypoxanthine-¹³C₅,¹⁵N₄, the precursor ion will have a mass-to-charge ratio (m/z) that is 9 units higher than unlabeled hypoxanthine. The fragmentation pattern should be analyzed to select a specific product ion for quantification.

Mandatory Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate key aspects of the experimental workflow and the metabolic pathway under investigation.

Caption: A generalized workflow for stable isotope tracing experiments.

Caption: The purine salvage pathway starting from hypoxanthine.

Conclusion

Hypoxanthine-¹³C₅,¹⁵N₄ serves as a powerful and precise tool for interrogating the purine salvage pathway. Its dual-labeled nature provides significant advantages for mass spectrometry-based metabolic flux analysis. By following the detailed protocols outlined in this guide, researchers can gain valuable quantitative insights into the regulation of purine metabolism in various biological systems. This knowledge is crucial for understanding the metabolic underpinnings of diseases and for the development of novel therapeutic strategies that target metabolic vulnerabilities. The combination of stable isotope tracing with advanced analytical platforms will continue to be a cornerstone of metabolic research, enabling a deeper understanding of the intricate network of biochemical reactions that sustain life.

References

- 1. PlumX [plu.mx]

- 2. devtoolsdaily.com [devtoolsdaily.com]

- 3. Quantitation of Purine in Urine by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]

- 4. researchgate.net [researchgate.net]

- 5. Quantitative Analysis of Purine Nucleotides Indicates That Purinosomes Increase de Novo Purine Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

Hypoxanthine-13C5,15N4: A Technical Guide for Researchers in Drug Development and Metabolism Studies

An In-depth Technical Guide on the Application of Hypoxanthine-13C5,15N4 in Metabolic Research

This technical guide provides a comprehensive overview of this compound, a stable isotope-labeled derivative of the naturally occurring purine (B94841), hypoxanthine (B114508). This document is intended for researchers, scientists, and drug development professionals engaged in metabolic studies, particularly in the fields of pharmacology, biochemistry, and clinical research. Herein, we detail its properties, applications, and provide a methodological framework for its use in metabolic flux analysis.

Introduction to Hypoxanthine and its Isotopologue

Hypoxanthine is a purine derivative that plays a crucial role in the purine metabolism pathway.[1][2] It is a key intermediate in both the salvage pathway, where it can be recycled back into nucleotides, and the catabolic pathway, which leads to the production of uric acid.[3][4][5] Dysregulation of purine metabolism is associated with various pathological conditions, including hyperuricemia and Lesch-Nyhan syndrome.[4][6]

This compound is a non-radioactive, stable isotope-labeled version of hypoxanthine where all five carbon atoms are replaced with Carbon-13 (¹³C) and all four nitrogen atoms are replaced with Nitrogen-15 (¹⁵N). This heavy labeling makes it an ideal internal standard and tracer for quantitative analysis of metabolic pathways using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[7] Its primary applications lie in metabolic flux analysis (MFA), enabling the precise tracking of hypoxanthine's fate within complex biological systems.[8][9]

Physicochemical Properties

A summary of the key physicochemical properties of unlabeled hypoxanthine and its common isotopologues is presented in Table 1. This data is essential for accurate mass spectrometry analysis and for the preparation of standard solutions.

| Property | Hypoxanthine | Hypoxanthine-¹³C₅ | Hypoxanthine-¹⁵N₄ | Hypoxanthine-¹³C₅,¹⁵N₄ |

| Chemical Formula | C₅H₄N₄O | ¹³C₅H₄N₄O | C₅H₄¹⁵N₄O | ¹³C₅H₄¹⁵N₄O |

| Molecular Weight | 136.11 g/mol | 141.07 g/mol [10] | 140.09 g/mol | 145.06 g/mol |

| Purity | ≥98% | ≥98%[10] | ≥98% | ≥98% |

| Appearance | White to off-white powder | White to off-white powder | White to off-white powder | White to off-white powder |

| Storage Conditions | Room temperature, protected from light and moisture | Room temperature, protected from light and moisture[10] | Room temperature, protected from light and moisture | -20°C for 1 month or -80°C for 6 months (in solution, protected from light)[7] |

Applications in Research and Drug Development

This compound serves as a powerful tool in various research applications:

-

Metabolic Flux Analysis (MFA): As a tracer, it allows for the quantitative measurement of the flow of metabolites through the purine salvage and degradation pathways.[8][9]

-

Internal Standard: In quantitative mass spectrometry, it is used as an internal standard for the accurate measurement of endogenous hypoxanthine concentrations in biological samples.[7]

-

Drug Development: It aids in understanding the mechanism of action of drugs that target purine metabolism, such as xanthine (B1682287) oxidase inhibitors used in the treatment of gout.[4]

-

Disease Research: It is employed in studies investigating the pathophysiology of diseases associated with altered purine metabolism.[6]

Experimental Protocols

The following sections provide a detailed framework for conducting a metabolic flux analysis experiment using this compound, from sample preparation to data analysis.

Sample Preparation

The proper preparation of biological samples is critical for accurate and reproducible metabolomic analysis. The following are general guidelines for different sample types.

Table 2: Sample Preparation Protocols

| Sample Type | Protocol |

| Adherent Cells | 1. Grow cells to the desired confluency. 2. Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS). 3. Add a pre-chilled extraction solvent (e.g., 80% methanol) to the culture dish. 4. Scrape the cells and collect the cell lysate into a microcentrifuge tube. 5. Centrifuge at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris. 6. Collect the supernatant for LC-MS/MS analysis.[11] |

| Plasma/Serum | 1. Collect whole blood in appropriate anticoagulant tubes (e.g., EDTA for plasma). 2. Centrifuge at 3000 rpm for 10 minutes at 4°C to separate plasma or serum. 3. To 100 µL of plasma/serum, add 400 µL of ice-cold methanol (B129727) (containing the internal standard, this compound). 4. Vortex vigorously to precipitate proteins. 5. Centrifuge at high speed at 4°C. 6. Collect the supernatant for analysis.[5] |

| Tissue | 1. Excise the tissue of interest and immediately snap-freeze in liquid nitrogen to quench metabolism.[11] 2. Homogenize the frozen tissue in a pre-chilled extraction solvent. 3. Centrifuge the homogenate at high speed at 4°C. 4. Collect the supernatant for LC-MS/MS analysis. |

LC-MS/MS Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the analytical method of choice for quantifying hypoxanthine and its isotopologues.

Table 3: Illustrative LC-MS/MS Parameters

| Parameter | Setting |

| LC System | UHPLC system |

| Column | HILIC or C18 reverse-phase column |

| Mobile Phase A | 20 mM ammonium (B1175870) acetate (B1210297) and 15 mM ammonium hydroxide (B78521) in 3% acetonitrile/water, pH 9.0[12] |

| Mobile Phase B | 100% Acetonitrile[12] |

| Gradient | Optimized for separation of purine metabolites |

| Flow Rate | 0.2 - 0.4 mL/min |

| Injection Volume | 5 - 10 µL |

| MS System | Triple quadrupole or high-resolution mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), positive or negative mode |

| Scan Type | Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) |

| Precursor Ion (Q1) | Hypoxanthine: m/z 137.04; Hypoxanthine-¹³C₅,¹⁵N₄: m/z 146.07 |

| Product Ion (Q3) | Optimized for specific transitions |

Data Analysis

The analysis of data from stable isotope tracing experiments involves calculating the fractional enrichment of the labeled atoms in the metabolites of interest. This information is then used to determine the metabolic fluxes through the relevant pathways.

Visualizing Metabolic Pathways and Workflows

Diagrams are essential for understanding the complex relationships in metabolic pathways and experimental procedures.

Synthesis of Isotopically Labeled Hypoxanthine

The synthesis of this compound involves multi-step chemical reactions starting from commercially available labeled precursors. A general approach for synthesizing labeled purines often begins with a labeled pyrimidine (B1678525) ring, followed by the construction of the imidazole (B134444) ring using labeled reagents. For instance, the synthesis of [7-¹⁵N]hypoxanthine and [8-¹³C-7-¹⁵N]hypoxanthine has been described, starting from 4-amino-6-hydroxy-2-mercaptopyrimidine and introducing the isotopes through nitrosation/reduction and ring closure with labeled reagents.[3] A similar strategy, employing precursors fully labeled with ¹³C and ¹⁵N, would be used to produce this compound.

Conclusion

This compound is an invaluable tool for researchers in drug development and metabolic research. Its use in stable isotope-labeled metabolic flux analysis provides a detailed and quantitative understanding of purine metabolism in both healthy and diseased states. The methodologies outlined in this guide offer a robust framework for the successful implementation of this powerful analytical technique. As our understanding of metabolic networks continues to grow, the application of stable isotopologues like this compound will undoubtedly play a pivotal role in the discovery of new therapeutic targets and the development of novel treatment strategies.

References

- 1. Biosynthetic preparation of 13C/15N-labeled rNTPs for high-resolution NMR studies of RNAs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sample preparation | Metabolomics [ebi.ac.uk]

- 3. Syntheses of Specifically 15N‐Labeled Adenosine and Guanosine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Determination of urinary S-sulphocysteine, xanthine and hypoxanthine by liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Metabolomics Sample Preparation FAQ | MetwareBio [metwarebio.com]

- 6. mdpi-res.com [mdpi-res.com]

- 7. tandfonline.com [tandfonline.com]

- 8. 13C Metabolic Flux Analysis – Institute of Molecular Systems Biology | ETH Zurich [imsb.ethz.ch]

- 9. [PDF] Metabolic Flux Analysis—Linking Isotope Labeling and Metabolic Fluxes | Semantic Scholar [semanticscholar.org]

- 10. Hypoxanthine (¹³Câ , 99%)- Cambridge Isotope Laboratories, CLM-8042-0.1MG [isotope.com]

- 11. mcgill.ca [mcgill.ca]

- 12. A Strategy for Sensitive, Large Scale Quantitative Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking Metabolic Secrets: A Technical Guide to the Research Applications of Hypoxanthine-¹³C₅,¹⁵N₄

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of cellular metabolism, understanding the dynamic flow of molecules through various pathways is paramount to unraveling disease mechanisms and developing novel therapeutics. Stable isotope-labeled compounds have emerged as indispensable tools in this quest, offering a window into the real-time processing of metabolites. Among these, Hypoxanthine-¹³C₅,¹⁵N₄, a heavy-isotope-labeled version of the endogenous purine (B94841) hypoxanthine (B114508), has proven to be a powerful tracer for elucidating the complexities of purine metabolism and related cellular processes. This in-depth technical guide explores the preliminary research applications of Hypoxanthine-¹³C₅,¹⁵N₄, providing researchers, scientists, and drug development professionals with a comprehensive overview of its utility, experimental protocols, and data interpretation.

Hypoxanthine-¹³C₅,¹⁵N₄ serves as a valuable tool for metabolic flux analysis (MFA), allowing researchers to track the fate of hypoxanthine as it is incorporated into downstream metabolites. By introducing this labeled compound into cellular or animal models, scientists can quantify the rates of metabolic reactions and identify key regulatory points within pathways. This is particularly crucial in studying the purine salvage pathway, a critical route for nucleotide synthesis that is often dysregulated in diseases such as cancer and hyperuricemia. Furthermore, its distinct mass shift makes it an excellent internal standard for accurate quantification of endogenous hypoxanthine and its metabolites using mass spectrometry-based techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2][3][4]

Core Applications and Data Presentation

The primary application of Hypoxanthine-¹³C₅,¹⁵N₄ lies in its use as a tracer to investigate the dynamics of the purine salvage pathway. This pathway recycles purine bases, including hypoxanthine, to synthesize nucleotides, which are essential for DNA and RNA synthesis, cellular energy, and signaling.

Quantitative Data from Metabolic Tracing Studies

The following tables summarize quantitative data from studies that have utilized ¹³C-labeled hypoxanthine to trace purine metabolism. These examples highlight the types of quantitative insights that can be gained from such experiments.

Table 1: Fractional Contribution of ¹³C₅-Hypoxanthine to Purine Metabolites in Primary Mouse Hepatocytes

| Metabolite | Fractional Contribution (%) - Normal Diet | Fractional Contribution (%) - High-Fat Diet |

| ¹³C₅-Hypoxanthine | 100 | 85 |

| ¹³C₅-Xanthine | 15 | 25 |

| ¹³C₅-Urate | 5 | 15 |

Data adapted from a study investigating the role of fatty acid oxidation in hepatic urate synthesis.[5] The decrease in ¹³C₅-Hypoxanthine and the corresponding increase in its downstream metabolites in the high-fat diet group suggest an accelerated conversion of hypoxanthine to uric acid.

Table 2: Quantification of Purine Metabolites in Human Urine using Isotope Dilution Mass Spectrometry

| Metabolite | Concentration Range (µM) |

| Hypoxanthine | 5 - 50 |

| Xanthine | 10 - 100 |

| Uric Acid | 1500 - 4000 |

This table provides typical concentration ranges of key purine metabolites in human urine, which can be accurately quantified using ¹³C₅,¹⁵N₄-Hypoxanthine as an internal standard. The use of a stable isotope-labeled internal standard is crucial for correcting for matrix effects and variations in sample preparation and instrument response.

Experimental Protocols

Detailed methodologies are critical for the successful implementation of stable isotope tracing studies. Below are representative protocols for cell culture-based metabolic labeling experiments and subsequent LC-MS/MS analysis.

Protocol 1: ¹³C₅-Hypoxanthine Metabolic Labeling in Cultured Cells

This protocol outlines the general steps for tracing the metabolism of Hypoxanthine-¹³C₅,¹⁵N₄ in adherent cell cultures.

Materials:

-

Adherent cells of interest (e.g., hepatocytes, cancer cell lines)

-

Complete cell culture medium

-

Hypoxanthine-¹³C₅,¹⁵N₄ stock solution (e.g., 10 mM in DMSO)

-

Phosphate-buffered saline (PBS), ice-cold

-

Methanol (B129727), ice-cold

-

Cell scrapers

-

Microcentrifuge tubes, pre-chilled

-

Liquid nitrogen or a dry ice/ethanol bath

Procedure:

-

Cell Seeding: Seed cells in multi-well plates at a density that will result in approximately 80-90% confluency at the time of harvest.

-

Tracer Introduction: The day after seeding, replace the culture medium with fresh medium containing a final concentration of 100 µM Hypoxanthine-¹³C₅,¹⁵N₄. The optimal concentration and labeling time should be determined empirically for each cell type and experimental question.

-

Incubation: Incubate the cells for the desired labeling period (e.g., 4, 8, or 24 hours).

-

Metabolism Quenching and Cell Harvesting:

-

Aspirate the labeling medium.

-

Quickly wash the cells twice with ice-cold PBS to remove any remaining extracellular tracer.

-

Immediately add ice-cold methanol to the cells to quench metabolic activity.

-

Scrape the cells in the methanol and transfer the cell suspension to a pre-chilled microcentrifuge tube.

-

-

Metabolite Extraction:

-

Vortex the cell suspension vigorously.

-

Centrifuge at high speed (e.g., 14,000 x g) at 4°C for 10 minutes to pellet cell debris.

-

Transfer the supernatant containing the intracellular metabolites to a new pre-chilled tube.

-

-

Sample Preparation for LC-MS/MS:

-

Dry the metabolite extract under a gentle stream of nitrogen or using a vacuum concentrator.

-

Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50% acetonitrile (B52724) in water).

-

Centrifuge the reconstituted sample to remove any remaining particulates before transferring to an autosampler vial.

-

Protocol 2: LC-MS/MS Analysis of ¹³C-Labeled Purine Metabolites

This protocol provides a general framework for the analysis of Hypoxanthine-¹³C₅,¹⁵N₄ and its labeled metabolites by LC-MS/MS.

Instrumentation:

-

High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Triple quadrupole or high-resolution mass spectrometer.

LC Conditions:

-

Column: A reversed-phase C18 column or a HILIC column suitable for polar metabolite separation.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A gradient from low to high organic phase to elute compounds of varying polarities. The specific gradient will need to be optimized based on the column and the specific metabolites of interest.

-

Flow Rate: Dependent on the column dimensions (e.g., 0.3-0.5 mL/min for a standard analytical column).

-

Column Temperature: Typically maintained at 40°C.

MS/MS Conditions:

-

Ionization Mode: Electrospray ionization (ESI) in positive mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.

-

MRM Transitions: Specific precursor-to-product ion transitions need to be determined for both the unlabeled and ¹³C₅,¹⁵N₄-labeled versions of hypoxanthine, xanthine, uric acid, and other relevant purine metabolites. For example:

-

Hypoxanthine (unlabeled): m/z 137 -> 110

-

Hypoxanthine-¹³C₅,¹⁵N₄: m/z 146 -> 115

-

Xanthine (unlabeled): m/z 153 -> 108

-

Xanthine-¹³C₅,¹⁵N₄: m/z 162 -> 113

-

Uric Acid (unlabeled): m/z 169 -> 141

-

Uric Acid-¹³C₅,¹⁵N₄: m/z 178 -> 146

-

-

Collision Energy and other MS parameters: These will need to be optimized for each specific transition to achieve maximum sensitivity.

Visualizing Metabolic Pathways and Workflows

Visual representations are essential for understanding complex biological processes. The following diagrams, created using the DOT language for Graphviz, illustrate the purine salvage pathway and a typical experimental workflow for a stable isotope tracing experiment.

Caption: The Purine Salvage Pathway.

Caption: General Experimental Workflow.

Emerging Applications in Disease Research

While the primary applications of Hypoxanthine-¹³C₅,¹⁵N₄ have been in fundamental metabolic research, its utility is expanding into translational and clinical research, particularly in the fields of oncology and neurology.

Cancer Research

Altered purine metabolism is a hallmark of many cancers. Cancer cells often exhibit increased demand for nucleotides to support rapid proliferation. The purine salvage pathway, therefore, presents an attractive target for anticancer therapies. Hypoxanthine-¹³C₅,¹⁵N₄ can be employed to:

-

Assess the activity of the purine salvage pathway in different cancer cell lines: This can help identify tumors that are highly dependent on this pathway for survival.

-

Evaluate the efficacy of drugs that target enzymes in the purine salvage pathway: By tracing the flow of labeled hypoxanthine, researchers can determine if a drug is effectively inhibiting its target.

-

Investigate the interplay between purine metabolism and other cancer-associated metabolic pathways: This can reveal novel therapeutic vulnerabilities.

A recent study identified hypoxanthine as a novel metastasis-associated metabolite in breast cancer.[6] While this study did not use isotopically labeled hypoxanthine for tracing, it highlights the importance of hypoxanthine metabolism in cancer progression and suggests a clear application for Hypoxanthine-¹³C₅,¹⁵N₄ to further dissect these mechanisms.

Neurological Research

Purine metabolism plays a crucial role in the central nervous system, where purines act as neurotransmitters and neuromodulators. Dysregulation of purine metabolism has been implicated in a range of neurological disorders, including neurodegenerative diseases and ischemic brain injury. The use of Hypoxanthine-¹³C₅,¹⁵N₄ in neurological research can help to:

-

Investigate alterations in purine metabolism in models of neurological disease: This can provide insights into the underlying pathophysiology.

-

Study the metabolic fate of hypoxanthine in different brain regions and cell types (neurons vs. glia): This can be achieved by using ex vivo brain slice cultures or in vivo administration of the tracer.

-

Assess the impact of potential neuroprotective agents on purine metabolism: This can aid in the development of new therapies for neurological disorders.

For instance, a study on ischemic stroke identified hypoxanthine as a key metabolite that contributes to vascular injury and blood-brain barrier disruption.[7] Future studies utilizing Hypoxanthine-¹³C₅,¹⁵N₄ could precisely track the metabolic pathways through which hypoxanthine exerts these detrimental effects.

Conclusion

Hypoxanthine-¹³C₅,¹⁵N₄ is a versatile and powerful tool for investigating the dynamics of purine metabolism. Its application in metabolic flux analysis and as an internal standard for quantitative mass spectrometry provides researchers with the ability to gain deep insights into the intricate workings of cellular metabolism. As our understanding of the role of purine metabolism in various diseases continues to grow, the use of this stable isotope tracer is poised to play an increasingly important role in both basic and translational research, ultimately contributing to the development of new diagnostic and therapeutic strategies.

References

- 1. Small Molecule Metabolite Extraction Strategy for Improving LC/MS Detection of Cancer Cell Metabolome - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A Guide to 13C Metabolic Flux Analysis for the Cancer Biologist [isotope.com]

- 4. Fatty acid oxidation-induced HIF-1α activation facilitates hepatic urate synthesis through upregulating NT5C2 and XDH - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Efficient determination of purine metabolites in brain tissue and serum by high-performance liquid chromatography with electrochemical and UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 1H-NMR metabolomics analysis identifies hypoxanthine as a novel metastasis-associated metabolite in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. thno.org [thno.org]

A Researcher's Guide to Stable Isotope Labeling with ¹³C and ¹⁵N: Core Principles and Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals